
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a dihydro structure, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- typically involves multiple steps, including the introduction of methoxy groups and the reduction of specific bonds to achieve the dihydro structure. Common synthetic routes may include:
Methoxylation: Introduction of methoxy groups using reagents such as dimethyl sulfate or methanol in the presence of a base.
Reduction: Reduction of double bonds using hydrogenation techniques with catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic steps are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound to achieve different hydrogenated states using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of substituted chrysenol derivatives with varied functional groups.
Scientific Research Applications
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and dihydro structure allow it to:
Bind to specific enzymes: Inhibiting or activating their functions.
Interact with cellular receptors: Modulating signal transduction pathways.
Induce oxidative stress: Leading to cell death in certain biological contexts.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dimethoxy-11,12-dihydro-14H-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinolin-14-one
- 5,6-Dihydro-8,9-dimethoxy-2-hydroxymethyl-11H-pyrrolo 2,1-bbenzazepin-11-one
Uniqueness
5-Chrysenol, 11,12-dihydro-8,9-dimethoxy- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its combination of methoxy groups and dihydro structure differentiates it from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
340964-59-2 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
8,9-dimethoxy-11,12-dihydrochrysen-5-ol |
InChI |
InChI=1S/C20H18O3/c1-22-18-10-13-9-17(21)20-14-6-4-3-5-12(14)7-8-15(20)16(13)11-19(18)23-2/h3-6,9-11,21H,7-8H2,1-2H3 |
InChI Key |
GVPSYDPTHFQAPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C3C(=C2C=C1OC)CCC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


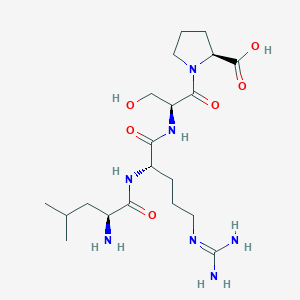

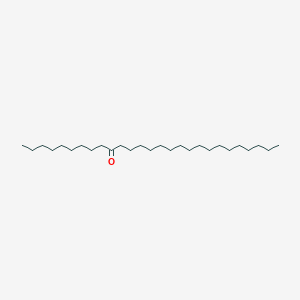
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)

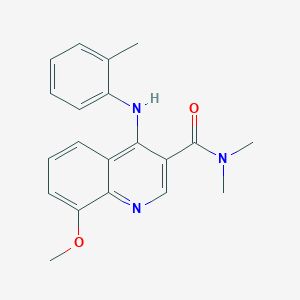
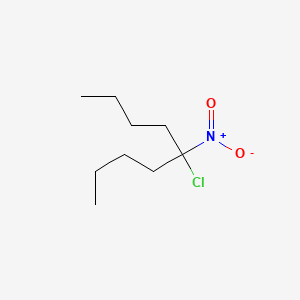
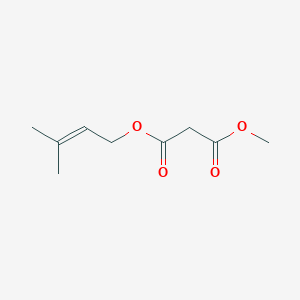


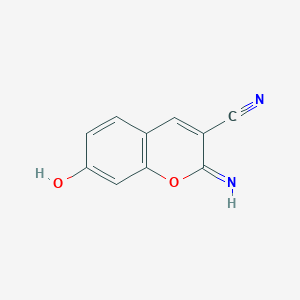
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
